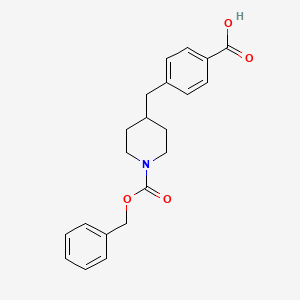

4-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid

Description

4-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid is a synthetic compound featuring a benzoic acid core linked via a methylene bridge to a piperidine ring. The piperidine nitrogen is protected by a benzyloxycarbonyl (Cbz) group, a common strategy to enhance stability during synthetic processes. This compound is of interest in medicinal chemistry and organic synthesis due to its modular structure, which allows for derivatization at both the benzoic acid and piperidine moieties .

Properties

IUPAC Name |

4-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c23-20(24)19-8-6-16(7-9-19)14-17-10-12-22(13-11-17)21(25)26-15-18-4-2-1-3-5-18/h1-9,17H,10-15H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFPXXBMDBGLOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation-Hydrolysis Approach

This two-step method involves alkylation of a piperidine precursor followed by hydrolysis to yield the target compound.

Step 1: Alkylation of Piperidine Derivatives

A benzyloxycarbonyl (Cbz)-protected piperidine intermediate is alkylated with a benzoic acid ester derivative. For example, tert-butyl 4-(4-ethoxycarbonylphenoxy)piperidine-1-carboxylate is synthesized via Mitsunobu coupling using diisopropylazodicarboxylate (DIAD) and triphenylphosphine (PPh₃).

Step 2: Hydrolysis of the Ester Group

The ester intermediate undergoes hydrolysis under basic conditions:

-

Conditions : LiOH in tetrahydrofuran (THF)/methanol (1:1) at 60°C for 2 hours.

-

Alternative Conditions : NaOH in ethanol at room temperature for 72 hours.

Reaction Scheme :

Reductive Amination-Deprotection Strategy

This route employs reductive amination to construct the piperidine ring, followed by Cbz protection and functionalization.

Step 1: Reductive Amination

1-Benzylpiperidin-4-one undergoes reductive amination with ammonium acetate using Raney nickel as a catalyst.

Step 2: Cbz Protection and Methylation

The amine is protected with benzyl chloroformate (Cbz-Cl) in the presence of NaOH. Subsequent alkylation with methyl 4-(bromomethyl)benzoate introduces the benzoic acid moiety.

Step 3: Deprotection and Acidification

The tert-butyloxycarbonyl (Boc) group is removed using trifluoroacetic acid (TFA), followed by acidification to yield the final product.

Key Data :

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Reductive Amination | Raney Ni, H₂, ethanol | 85% | |

| Cbz Protection | Cbz-Cl, NaOH, 0–20°C | 95% | |

| Final Deprotection | TFA in dichloromethane | 89% |

Optimization and Process Improvements

Solvent and Base Selection

Impurity Control

-

Debenzylation : Conducting debenzylation at 25–30°C limited dihydro impurity formation to <0.15%.

-

Crystallization : Acidification with HCl followed by trituration in ethyl acetate enhanced purity to >99%.

Analytical Characterization

Spectroscopic Data

Purity and Yield Comparison

Industrial Applicability

-

Scale-Up : The LiOH/THF-MeOH hydrolysis method is preferred for large-scale production due to shorter reaction times and higher yields.

-

Cost Efficiency : Using Raney nickel in reductive amination reduces catalyst costs compared to palladium-based systems.

Challenges and Alternatives

Chemical Reactions Analysis

Types of Reactions

4-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding alcohol.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neurological Disorders

Research indicates that derivatives of this compound exhibit potential as muscarinic receptor antagonists, which are crucial in treating neurological conditions such as Alzheimer's disease and schizophrenia. A patent (WO2017079641A1) describes related compounds demonstrating efficacy in modulating muscarinic receptors, suggesting that similar structures may have therapeutic applications in managing these disorders .

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of compounds related to 4-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid. For instance, a class of Hsp90 inhibitors was developed that includes this compound as a structural analog. These inhibitors showed significant activity against various cancer cell lines, including triple-negative breast cancer . The mechanism appears to involve disruption of protein folding pathways critical for tumor growth.

Pain Management

The compound's structural features suggest potential applications in pain management therapies. Research into piperidine derivatives has shown promise in developing analgesics that target specific pain pathways without the side effects associated with traditional opioids.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound and its analogs:

- Study on Antiproliferative Activity : A study published in the Journal of Medicinal Chemistry examined various piperidine derivatives, including those similar to 4-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid). The results indicated enhanced antiproliferative activity against breast cancer cell lines when specific substituents were introduced on the piperidine ring .

- Muscarinic Receptor Modulation : Another research effort focused on the synthesis of compounds targeting muscarinic receptors for neurological applications. The findings suggest that modifications to the benzoic acid moiety can significantly influence receptor binding affinity and selectivity .

Mechanism of Action

The mechanism of action of 4-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Key Structural Modifications and Physicochemical Properties

The table below highlights critical structural differences and similarities between the target compound and its analogs:

Biological Activity

4-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid, also known as N-Cbz-4-piperidinecarboxylic acid, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 4-{1-[(benzyloxy)carbonyl]-4-piperidinyl}benzoic acid, with a molecular formula of . Its structure includes a piperidine ring, which is a common motif in many biologically active compounds. The presence of the benzyloxycarbonyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of 4-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, compounds similar in structure to 4-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

2. Anticancer Potential

The compound's ability to inhibit PD-L1/PD-1 interactions has been explored in the context of cancer therapy. PD-L1 is a critical immune checkpoint that tumors exploit to evade immune detection. Compounds that inhibit this pathway are promising candidates for immunotherapy .

3. Neuropharmacological Effects

Piperidine derivatives have been studied for their neuropharmacological effects, particularly in modulating neurotransmitter systems. Some studies suggest that modifications on the piperidine ring can influence the compound's ability to interact with central nervous system targets, potentially offering therapeutic avenues for neurological disorders .

The mechanisms through which 4-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid exerts its biological effects include:

1. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction, although detailed studies are required to elucidate these interactions fully.

2. Receptor Modulation

As observed with other piperidine derivatives, this compound may modulate receptor activity, particularly in the context of neurotransmitter receptors and immune checkpoints like PD-L1.

Case Studies

Several case studies highlight the biological activity of related compounds:

Q & A

Q. What are the optimal synthetic routes for preparing 4-((1-((benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid?

The compound is typically synthesized via coupling reactions. A common approach involves reacting a piperidine derivative (e.g., 4-aminopiperidine) with benzyl chloroformate to introduce the Cbz-protecting group, followed by alkylation or amidation with a benzoic acid precursor. For example, EDCI/HOBt-mediated coupling in acetonitrile under inert conditions achieves high yields . Purification often involves recrystallization from ethanol or chromatography .

Key Reagents :

- Benzyl chloroformate (Cbz-Cl)

- 4-Aminopiperidine derivatives

- EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- HOBt (Hydroxybenzotriazole)

Q. How is the compound characterized, and what analytical methods are critical for confirming its purity?

Characterization relies on:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine methylene signals at δ 2.5–3.5 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 382.4 for [M+H]<sup>+</sup>) validate molecular weight .

- HPLC : Purity >95% is standard for research-grade material .

Q. What safety precautions are required when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- First aid : Flush eyes with water for 15 minutes if exposed; wash skin with soap and water . Toxicity data are limited, so assume acute toxicity and avoid ingestion .

Advanced Research Questions

Q. How does structural modification of the piperidine or benzoic acid moieties affect biological activity?

Structure-activity relationship (SAR) studies show:

- Piperidine substitution : Adding hydrophobic groups (e.g., propyl in ) enhances membrane permeability but may reduce solubility.

- Benzoic acid derivatives : Electron-withdrawing groups (e.g., sulfonamide in ) improve binding to enzymes like carbonic anhydrase .

- Cbz group removal : Hydrolysis under acidic conditions (e.g., HBr/AcOH) yields free piperidine for further functionalization .

Example SAR Table :

| Derivative | Modification | Biological Activity (IC50) |

|---|---|---|

| Parent compound | None | 10 µM (carbonic anhydrase) |

| 4-Methoxy analog ( ) | Methoxy substituent | 2.5 µM |

| Sulfonamide derivative | Sulfonamide group | 0.8 µM |

Q. What computational methods are used to predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., carbonic anhydrase active site) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

- ADMET prediction : Tools like SwissADME predict moderate solubility (LogP ~2.5) and blood-brain barrier permeability .

Q. How can contradictory data in solubility or stability studies be resolved?

- Solubility conflicts : Use standardized buffers (e.g., PBS pH 7.4) and control temperature (25°C). Discrepancies may arise from polymorphic forms or residual solvents .

- Stability issues : Store at -20°C in amber vials to prevent photodegradation. Monitor via HPLC for degradation products (e.g., free benzoic acid) .

Methodological Guidance

Q. What protocols are recommended for evaluating enzyme inhibition (e.g., carbonic anhydrase)?

- Enzyme assay : Use a stopped-flow CO2 hydration assay with 4-nitrophenyl acetate as substrate .

- IC50 determination : Serial dilutions (0.1–100 µM) incubated with enzyme, measuring absorbance at 348 nm .

- Controls : Include acetazolamide as a positive inhibitor.

Q. How is the Cbz group selectively removed without degrading the benzoic acid moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.